(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone
Description
The compound (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone is a methanone derivative featuring a piperidine core substituted with an imidazole-methyl group at the 4-position and a 2-methoxyphenyl ketone moiety. However, direct experimental data on this specific compound are absent in the provided evidence. The analysis below instead focuses on structurally related analogs to infer its properties and applications.
Properties
IUPAC Name |
[4-(imidazol-1-ylmethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-22-16-5-3-2-4-15(16)17(21)20-9-6-14(7-10-20)12-19-11-8-18-13-19/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBPAQOZJOZZQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone)” typically involves multi-step organic reactions. A common approach might include:
Formation of the Imidazole Group: Starting from simple precursors like glyoxal and ammonia, the imidazole ring can be synthesized.
Attachment to Piperidine: The imidazole group can be linked to a piperidine ring through a nucleophilic substitution reaction.
Introduction of the Methoxyphenyl Group:
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carboxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The imidazole or piperidine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Hydroxyl or carboxyl derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted imidazole or piperidine derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology
In biological research, it might be used to study enzyme interactions or receptor binding due to its imidazole and piperidine components.
Medicine
Industry
In the industrial sector, such compounds might be used in the synthesis of advanced materials or as intermediates in the production of agrochemicals.
Mechanism of Action
The mechanism of action of “(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone)” would depend on its specific biological target. Generally, compounds with imidazole rings can act as enzyme inhibitors or receptor antagonists. The piperidine ring might enhance binding affinity or selectivity.
Comparison with Similar Compounds
Key structural analogs and their properties are compared in Table 1, followed by detailed discussions.
Table 1: Structural and Functional Comparison of Analogs
Structural Variations and Pharmacological Implications
Aryl Group Modifications
- Target Compound vs. Compound 65: The 2-methoxyphenyl group in the target compound may enhance solubility compared to the lipophilic 2-trifluoromethylphenyl group in Compound 65 . However, the trifluoromethyl group in Compound 65 likely improves metabolic stability and target affinity, as seen in nonretinoid antagonists.
- Compound: The 2-methoxyphenoxy group (vs.
Heterocycle Differences
- Imidazole vs. Benzimidazole :
The target compound’s imidazole ring (vs. benzimidazole in Compounds 65 and 7) reduces aromatic surface area, possibly weakening π-π interactions with protein targets but improving solubility . - Piperidine vs. Piperazine : Piperazine-containing analogs (e.g., Compound 7) exhibit higher basicity due to the additional nitrogen, which may influence membrane permeability and pH-dependent activity .
Biological Activity
The compound (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone, often referred to as a piperidine derivative, has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, focusing on its anticancer and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves the reaction between piperidine derivatives and imidazole compounds. Various methods have been reported to optimize yield and purity, including microwave-assisted synthesis and solvent-free reactions. The compound's structure can be confirmed through techniques such as NMR spectroscopy and mass spectrometry.
Anticancer Activity
Research indicates that the compound exhibits significant cytotoxic activity against various cancer cell lines. In particular, studies have shown that it has a selective inhibitory effect on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2).
Table 1: Cytotoxic Activity of the Compound Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 5.0 |
| HepG2 | 10.0 |
| LLC-PK1 | >20 |
The compound's mechanism of action appears to involve the induction of apoptosis, as evidenced by increased caspase-3 activity and morphological changes in treated cells. Furthermore, cell cycle analysis revealed that the compound effectively arrests cell division at the G2/M phase.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains.
Table 2: Antimicrobial Activity of the Compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 15 μM |
| Escherichia coli | 30 μM |
| Pseudomonas aeruginosa | 25 μM |
The antimicrobial mechanism is thought to involve disruption of bacterial cell membrane integrity and interference with DNA synthesis.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Breast Cancer Study : A study evaluated the effects of the compound on MDA-MB-231 cells, showing a dose-dependent increase in apoptosis markers. The study concluded that this compound could serve as a lead for developing new breast cancer therapies.
- Antimicrobial Efficacy : In another study, the compound was tested against multi-drug resistant strains of bacteria. Results indicated that it could be a potential candidate for treating infections caused by resistant strains, particularly in combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
